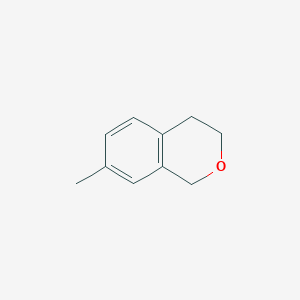

7-Methylisochroman

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZMNCYCPNPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCOC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602272 | |

| Record name | 7-Methyl-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103261-92-3 | |

| Record name | 7-Methyl-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methylisochroman

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway to 7-Methylisochroman, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and characterization of this molecule. The core of this guide focuses on the acid-catalyzed oxa-Pictet-Spengler reaction, a robust and efficient method for the construction of the isochroman scaffold. This document provides a step-by-step methodology, discusses the underlying reaction mechanism, and includes expected analytical data for the final product and key intermediates.

Introduction: The Significance of the Isochroman Scaffold

Isochromans are a class of bicyclic ethers that form the core structure of numerous natural products and pharmacologically active molecules. Their unique three-dimensional conformation and the presence of an oxygen atom within the heterocyclic ring impart specific physicochemical properties that are often desirable in drug design. The isochroman motif is found in compounds exhibiting a wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.

The targeted molecule, this compound, represents a specific analogue within this class. The introduction of a methyl group at the 7-position of the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A well-defined and reproducible synthetic route is therefore essential for accessing this compound for further investigation and application. This guide focuses on a practical and reliable pathway for its synthesis.

The Strategic Approach: Oxa-Pictet-Spengler Reaction

The synthesis of this compound is most effectively achieved through an intramolecular cyclization reaction known as the oxa-Pictet-Spengler reaction. This powerful transformation involves the acid-catalyzed reaction of a β-arylethanol with an aldehyde or its equivalent. The key to the successful synthesis of this compound lies in the selection of the appropriate starting materials that will lead to the desired regiochemistry of the final product.

The chosen strategy commences with the commercially available 2-(m-tolyl)ethanol . This starting material already possesses the required methyl group at the meta position of the benzene ring, which will ultimately become the 7-position in the isochroman product. The second component required is a one-carbon electrophile, for which paraformaldehyde , a stable polymer of formaldehyde, serves as a convenient and effective source.

The overall transformation is depicted in the following reaction scheme:

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylisochroman

Introduction: The Significance of the Isochroman Scaffold and the Role of Methylation

The isochroman scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and synthetic pharmaceutical agents. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including antitumor, antihypertensive, and antimicrobial effects[1][2]. The strategic placement of substituents on the isochroman ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.

This guide focuses on 7-Methylisochroman, a derivative where a methyl group is introduced at the 7-position of the aromatic ring. The "magic methyl" effect in drug discovery is a well-documented phenomenon, where the addition of a single methyl group can profoundly impact a compound's metabolic stability, binding affinity, and solubility[3]. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for any researcher, scientist, or drug development professional looking to explore its potential in novel therapeutic agents.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to define its structure and predict its core physicochemical properties. These predictions, often derived from sophisticated computational models, provide a crucial baseline for experimental work.

Caption: Workflow for Boiling Point Determination.

Determination of Lipophilicity (logP) via the Shake-Flask Method

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for its direct measurement.

Causality Behind Experimental Choices:

-

n-Octanol and Water: This solvent system is the universally accepted surrogate for modeling the partitioning between a lipid bilayer (cell membrane) and the aqueous environment of the body.

-

Pre-saturation: Saturating the octanol with water and the water with octanol before the experiment ensures that the volume of each phase does not change during partitioning, leading to more accurate concentration measurements.

-

Equilibration: Shaking the mixture for a prolonged period (e.g., 24 hours) is essential to ensure that the compound has reached a true equilibrium distribution between the two phases.

-

Centrifugation: This step ensures a clean separation of the two immiscible phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

-

UV-Vis or HPLC Analysis: These are sensitive analytical techniques for accurately quantifying the concentration of the analyte in each phase.

Experimental Protocol:

-

Prepare pre-saturated n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to allow for complete equilibration.

-

After shaking, centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Caption: Shake-Flask Method for logP Determination.

Determination of Aqueous Solubility (Thermodynamic Method)

Aqueous solubility is a crucial property that dictates a drug's dissolution rate and ultimately its bioavailability. Thermodynamic solubility represents the true equilibrium solubility of a compound and is vital for late-stage drug development and formulation.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed and that the system reaches equilibrium.

-

Long Incubation: Similar to the logP determination, a long incubation period with agitation is necessary to achieve a true thermodynamic equilibrium between the solid and dissolved states.

-

Filtration/Centrifugation: This step is critical to remove any undissolved solid particles, ensuring that the measured concentration reflects only the dissolved compound.

-

Quantification: A sensitive analytical method like HPLC-MS is often required, especially for poorly soluble compounds, to accurately measure the concentration in the saturated solution.

Experimental Protocol:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle.

-

Carefully filter the supernatant through a 0.45 µm filter or centrifuge the sample at high speed to pellet the undissolved solid.

-

Withdraw a known volume of the clear supernatant.

-

Prepare a series of standards of this compound of known concentrations.

-

Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) by comparing its response to the calibration curve generated from the standards.

-

The resulting concentration is the thermodynamic solubility of this compound in the specified buffer.

Predicted Spectroscopic Data and Interpretation

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its structural components and data from similar molecules like isochroman and other methylated aromatic compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 6.8-7.2 ppm): Three signals are expected in the aromatic region, likely appearing as a singlet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (-O-CH₂-Ar, δ ~4.8 ppm): A singlet integrating to two protons, corresponding to the methylene group attached to the oxygen and the aromatic ring.

-

Aliphatic Protons (-CH₂-CH₂-O-, δ ~3.9 and ~2.8 ppm): Two triplets, each integrating to two protons, corresponding to the two methylene groups of the heterocyclic ring.

-

Methyl Protons (-CH₃, δ ~2.3 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected in the aromatic region, with quaternary carbons appearing downfield.

-

Benzylic Carbon (-O-CH₂-Ar, δ ~68 ppm): The carbon of the methylene group adjacent to the oxygen and aromatic ring.

-

Aliphatic Carbon (-CH₂-O-, δ ~65 ppm): The carbon of the methylene group adjacent to the oxygen.

-

Aliphatic Carbon (-CH₂-Ar, δ ~28 ppm): The carbon of the methylene group adjacent to the aromatic ring.

-

Methyl Carbon (-CH₃, δ ~21 ppm): The carbon of the methyl group.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1600 and ~1480 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹ (a strong, characteristic band)

-

C-H bending (methyl): ~1375 and ~1450 cm⁻¹

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 148, corresponding to the molecular weight of this compound.

-

Key Fragmentation: A significant fragment at m/z = 133 is predicted, resulting from the loss of a methyl group ([M-15]⁺). Another characteristic fragment would be at m/z = 118, corresponding to the loss of the entire ethyl ether moiety.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry, building upon the privileged isochroman scaffold. While experimental data is currently sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. The predicted properties offer a solid foundation for initiating research, and the detailed experimental protocols serve as a practical guide for researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is an indispensable prerequisite for the rational design and development of novel this compound-based therapeutic agents.

References

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

experiment (1) determination of melting points. [Link]

-

Melting point determination. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

Isochromane | C9H10O. PubChem. [Link]

-

4-METHYLISOCHROMAN. Global Substance Registration System. [Link]

-

Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]

Sources

7-Methylisochroman CAS number and structure

An In-depth Technical Guide to 7-Methylisochroman: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Introduction

The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, which include antitumor, antimicrobial, anti-inflammatory, and central nervous system effects.[1] The introduction of substituents onto the isochroman core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a derivative for which specific data is scarce, providing a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring this potentially valuable molecule.

Chemical Structure and CAS Number

Structure:

This compound is a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, with a methyl group substituted at the 7-position of the aromatic ring.

Chemical Formula: C₁₀H₁₂O

Molecular Weight: 148.20 g/mol

CAS Number: Not found in major chemical databases as of the last search. The absence of a CAS number suggests the compound's novelty or limited synthesis and characterization.

Proposed Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the Oxa-Pictet-Spengler reaction.[3][4][5][6][7] This reaction involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or its equivalent, followed by cyclization.

Proposed Synthetic Pathway:

The synthesis would commence with the commercially available 2-(3-methylphenyl)ethanol, which is then reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions to yield this compound.

Caption: Proposed synthesis of this compound via the Oxa-Pictet-Spengler reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.2 equivalents).

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture with stirring.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known data for the parent compound, isochroman.[8][9]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₁₂O | From structure |

| Molecular Weight | 148.20 g/mol | From formula |

| Appearance | Colorless to pale yellow liquid | Similar to isochroman[9] |

| Boiling Point | ~220-230 °C at 760 mmHg | Higher than isochroman (212 °C) due to increased molecular weight |

| Density | ~1.05 g/mL | Similar to isochroman (1.067 g/mL) |

| Refractive Index | ~1.54 | Similar to isochroman (n20/D 1.545) |

Spectroscopic Data Prediction

The predicted spectroscopic data is based on the known spectra of isochroman[8][10][11] and the expected influence of a methyl group on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons |

| ~4.7 | s | 2H | O-CH₂-Ar | Benzylic methylene protons adjacent to oxygen |

| ~3.9 | t | 2H | O-CH₂-CH₂ | Methylene protons adjacent to oxygen |

| ~2.8 | t | 2H | Ar-CH₂-CH₂ | Benzylic methylene protons |

| ~2.3 | s | 3H | Ar-CH₃ | Aromatic methyl protons |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137-138 | Quaternary Ar-C | Aromatic carbon attached to methyl group and the fused ring |

| ~134-135 | Quaternary Ar-C | Aromatic carbon at the ring junction |

| ~126-129 | Ar-CH | Aromatic methine carbons |

| ~68 | O-CH₂-Ar | Benzylic methylene carbon adjacent to oxygen |

| ~65 | O-CH₂-CH₂ | Methylene carbon adjacent to oxygen |

| ~29 | Ar-CH₂-CH₂ | Benzylic methylene carbon |

| ~21 | Ar-CH₃ | Aromatic methyl carbon |

Predicted Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic peaks for:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methylene and methyl groups)

-

~1600 and ~1480 cm⁻¹: Aromatic C=C bending

-

~1250-1000 cm⁻¹: C-O-C stretching (ether linkage)

Predicted Mass Spectrometry (MS):

The electron ionization mass spectrum is predicted to show:

-

Molecular Ion (M⁺): m/z = 148

-

Base Peak: Likely m/z = 133, corresponding to the loss of a methyl radical.

-

Other Fragments: Fragments corresponding to the benzylic cleavage and rearrangements characteristic of the isochroman ring system.

Potential Applications in Drug Development

The isochroman scaffold is a key component in numerous biologically active molecules.[1][2] The introduction of a methyl group at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[12][13][14]

Potential Biological Activities:

-

Anticancer Activity: Many isochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The 7-methyl group could enhance binding to hydrophobic pockets in target proteins or alter the metabolic stability of the molecule, potentially leading to improved anticancer potency.

-

Antimicrobial and Antifungal Activity: The isochroman core is found in natural products with antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

-

Central Nervous System (CNS) Activity: Certain isochroman derivatives have shown activity in the CNS. The lipophilicity imparted by the methyl group may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for neurological drug discovery.

-

Enzyme Inhibition: Isochroman derivatives have been identified as inhibitors of various enzymes. The 7-methyl group could serve as a key interaction point within an enzyme's active site, leading to potent and selective inhibition.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a this compound derivative.

Conclusion

While this compound remains a largely unexplored molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and pharmacological evaluation. This guide provides a foundational framework for researchers by proposing a viable synthetic route and predicting its key physicochemical and spectroscopic properties. The exploration of this compound and its derivatives could unveil novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. [Link][12][13]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]

-

Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96266, Isochroman. Retrieved from [Link][8]

-

Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link][1]

-

ResearchGate. (2021). Research progress in biological activities of isochroman derivatives. [Link][2]

-

ResearchGate. (2006). Isochromans from 2-(3′,4′-dihydroxy)phenylethanol. [Link][3]

-

Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(10), 2658–2664. [Link][4]

-

Royal Society of Chemistry. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link][5]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link][6]

-

ResearchGate. (2011). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. [Link][7]

Sources

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]

- 11. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 7-Methylisochroman derivatives

An In-Depth Technical Guide to the Biological Activity of Isochroman Derivatives: A Focus on Antifungal and Cytotoxic Potential

Abstract

Isochromans and their related derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Possessing a versatile scaffold, these molecules, whether of natural or synthetic origin, have demonstrated a wide spectrum of biological activities, including compelling antifungal and cytotoxic properties.[2][3][4] This technical guide provides a comprehensive overview of the primary biological activities associated with isochroman derivatives, with a specific focus on their potential as antifungal and antitumor agents. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols for their evaluation. While direct, extensive data on 7-methylisochroman derivatives specifically is emerging, this guide extrapolates from structurally related analogs to provide a robust framework for future investigation into this promising subclass. We will explore key mechanisms of action, present quantitative data from foundational studies, and provide standardized methodologies to ensure the generation of reliable and comparable results.

The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isochroman ring system is a core component of numerous natural products and synthetically derived molecules that exhibit significant pharmacological effects.[1] Its structural rigidity and defined stereochemistry make it an attractive scaffold for the design of targeted therapeutic agents. The biological activity of isochroman derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4] Modifications, such as hydroxylation, methylation, and the fusion of other ring systems, can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[5] While this guide focuses on the broader class, the principles of structure-activity relationships (SAR) discussed herein provide a critical foundation for investigating specific analogs like this compound derivatives.

Antifungal Activity of Isochroman Derivatives

A significant body of research points to the potent antifungal properties of isochroman derivatives against a range of human and plant pathogens.[2] Compounds from this class have shown efficacy against clinically relevant yeasts like Candida and Cryptococcus species, as well as phytopathogenic fungi such as Rhizoctonia solani.[2][6]

Quantitative Antifungal Activity Data

The antifungal efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective/inhibitory concentration (ED50/IC50). Lower values indicate higher potency.

| Compound Class/Example | Fungal Species | Activity Metric | Value | Reference |

| Isosclerone | Cryptococcus neoformans | MIC | 30 µg/mL | [2] |

| Isosclerone | Candida albicans | MIC | 40 µg/mL | [2] |

| Soudanone A | Cryptococcus neoformans | MIC | 40 µg/mL | [2] |

| Isochroman-Fused Coumarin (5f) | Rhizoctonia solani | ED50 | 0.96 µM | [6] |

| Isochroman-Fused Coumarin (7f) | Rhizoctonia solani | ED50 | 1.48 µM | [6] |

Plausible Mechanism of Action: Ergosterol Biosynthesis Inhibition

A primary target for many successful antifungal drugs is the ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it governs membrane fluidity, integrity, and the function of membrane-bound enzymes.[9] Its absence or depletion leads to catastrophic membrane disruption and cell death.[7][9] Azole antifungals, for instance, act by inhibiting the cytochrome P450 enzyme 14α-demethylase, a critical step in converting lanosterol to ergosterol.[8] It is hypothesized that many bioactive isochroman derivatives exert their antifungal effects through a similar mechanism, disrupting the fungal cell membrane's integrity.[7][10]

Caption: Putative inhibition of the ergosterol biosynthesis pathway by isochroman derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against pathogenic yeasts, based on CLSI guidelines.

Rationale: This method is the gold standard for quantitative antifungal susceptibility testing. It provides a reproducible measure of the lowest concentration of a drug that inhibits fungal growth, allowing for direct comparison between different compounds.

Materials:

-

Sterile 96-well, U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Positive control antifungal (e.g., Fluconazole)

-

Yeast isolate (e.g., Candida albicans)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

Step-by-Step Procedure:

-

Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10^3 CFU/mL.[2]

-

Compound Dilution: a. In the 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 is the sterility control (medium only).

-

Inoculation: a. Add 100 µL of the final yeast inoculum to wells 1 through 11. This dilutes the compound to its final 1x concentration. b. Add 100 µL of sterile RPMI-1640 medium to well 12.

-

Incubation: a. Incubate the plate at 35°C for 24-48 hours.[2]

-

MIC Determination: a. The MIC is determined by visual inspection or by reading the optical density. It is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control in well 11.[2]

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Cytotoxic and Antitumor Activity

The isochroman scaffold is also a key feature in compounds exhibiting potent cytotoxicity against various human cancer cell lines.[3] This suggests their potential as pharmacophores for the development of novel anticancer therapeutics.[3]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is measured by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation or viability. A lower IC50 value indicates greater potency.[11]

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| Versicoumarins A (Fungal Isocoumarin) | MCF-7 (Breast) | 4.0 | [3] |

| Versicoumarins A (Fungal Isocoumarin) | A549 (Lung) | 3.8 | [3] |

| Dihydropyrano[3,2-b]chromene-3-carbonitrile (6d) | MCF-7 (Breast) | ~1.3 (0.50 mg/L) | [12] |

| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile (7e) | MDA-MB-231 (Breast) | ~9.2 (3.46 µg/mL) | [12] |

Note: IC50 values converted from mg/L or µg/mL are approximate, assuming an average molecular weight for the compound class.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Rationale: The MTT assay is a robust, reliable, and widely used method for screening the cytotoxic potential of chemical compounds. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.[3]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Future Directions

The diverse biological activities of the isochroman scaffold establish it as a highly valuable starting point for drug discovery.[1] While the data on broader classes of isochromans are promising, there is a clear need for focused investigation into specific, well-defined derivatives. The impact of a methyl group at the C7 position, for example, could significantly influence lipophilicity, metabolic stability, and target engagement. Future research should prioritize the synthesis and systematic biological evaluation of this compound derivatives to fully elucidate their therapeutic potential. The protocols and mechanistic insights provided in this guide offer a validated framework for undertaking such studies.

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 7-Methylisochroman: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the isochroman scaffold has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] From oncology to neuroprotection, this heterocyclic motif has proven to be a fertile ground for the discovery of novel therapeutic agents.[4][5] This guide focuses on a specific, yet underexplored, member of this family: 7-Methylisochroman. While direct pharmacological data on this compound is nascent, the extensive research into its structural cousins provides a strong foundation upon which to build a targeted and efficient drug discovery program.

This document is structured not as a rigid protocol, but as a strategic roadmap for the research scientist. We will leverage the established knowledge of isochroman derivatives to logically deduce high-probability therapeutic targets for this compound. More importantly, we will provide the detailed, validated experimental workflows necessary to test these hypotheses, transforming speculation into empirical data. Our approach is grounded in the principles of causality and self-validation, ensuring that each experimental step logically informs the next, creating a robust and efficient path to understanding the therapeutic potential of this promising molecule.

The Isochroman Scaffold: A Foundation of Diverse Bioactivity

The isochroman core is a bicyclic ether that has been the subject of considerable interest in drug discovery. A comprehensive review of the literature reveals that isochroman derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Numerous isochroman and isocoumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4]

-

Anti-inflammatory Properties: The isochroman scaffold is associated with potent anti-inflammatory effects, making it a candidate for the development of treatments for a variety of inflammatory conditions.[2][6]

-

Neuroprotective Effects: Certain isochroman derivatives have shown the ability to protect neurons from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.[5][7]

-

Antimicrobial and Antihypertensive Activities: The pharmacological profile of isochroman derivatives also extends to antimicrobial and antihypertensive activities, highlighting the versatility of this scaffold.[2]

The 7-methyl substitution on the isochroman ring is a subtle yet potentially significant modification. From a medicinal chemistry perspective, the introduction of a methyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological target. These factors can profoundly impact the compound's overall pharmacological profile, potentially enhancing potency, selectivity, or pharmacokinetic properties.

Hypothesized Therapeutic Targets for this compound

Based on the established activities of the broader isochroman class, we can postulate several high-probability therapeutic targets for this compound. This section will explore these potential targets and the scientific rationale for their consideration.

Oncology: Targeting Pro-Survival Signaling

The anticancer activity of several isochroman derivatives has been linked to the modulation of key signaling pathways that drive cancer cell proliferation and survival.[8] A primary candidate for investigation is the PI3K/Akt signaling pathway .

Scientific Rationale: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Some isochromanone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[8] The 7-methyl group on our lead compound could potentially enhance binding affinity to key kinases in this pathway, such as PI3K or Akt itself.

Proposed Downstream Effects: Inhibition of the PI3K/Akt pathway would be expected to lead to the dephosphorylation of key downstream effectors, such as mTOR and GSK3β, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway: Hypothesized PI3K/Akt Inhibition by this compound

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Inflammation: Modulating Key Inflammatory Mediators

The anti-inflammatory properties of isochroman derivatives suggest that this compound may target key enzymes and transcription factors involved in the inflammatory cascade.[9]

Scientific Rationale: A substituted isochroman derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, has been shown to suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in stimulated macrophages.[9] This activity was linked to the suppression of the NF-κB and JNK MAPK pathways and the induction of Nrf2-mediated heme oxygenase-1 (HO-1) expression .[9]

Proposed Downstream Effects: By targeting these pathways, this compound could potentially reduce the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and mediators, thereby dampening the inflammatory response.

Signaling Pathway: Hypothesized Anti-inflammatory Mechanism of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylisochroman: A Technical Guide to Solubility and Stability for Drug Development

theoretical studies of 7-Methylisochroman conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 7-Methylisochroman

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Primacy of Three-Dimensional Structure

In the realm of molecular sciences, the axiom "structure dictates function" is fundamental. For semi-rigid heterocyclic systems like this compound, this principle is particularly salient. The molecule is not a single, static entity but a dynamic equilibrium of interconverting spatial arrangements, or conformers. The subtle puckering of the dihydropyran ring and the orientation of the methyl group at the C7 position define the molecule's overall topography, which in turn governs its interactions with biological targets, its spectroscopic signatures, and its physicochemical properties. Understanding this conformational landscape is a critical prerequisite for rational drug design and molecular engineering.

This guide delineates a robust, multi-tiered computational workflow designed to explore, identify, and characterize the stable conformers of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring each stage of the protocol is self-validating and grounded in established scientific principles.

PART 1: A Phased Approach to Conformational Exploration

The central challenge in conformational analysis is the vastness of the potential energy surface (PES). A brute-force quantum mechanical search is computationally prohibitive. Therefore, a more strategic, hierarchical approach is required, beginning with a broad, computationally inexpensive survey of the conformational space, followed by high-accuracy refinement of promising candidates.

Phase I: Broad Exploration with Molecular Mechanics

The initial objective is to cast a wide net to identify all plausible low-energy conformers without the computational expense of quantum mechanics.[1] Molecular Mechanics (MM) force fields, which model molecules as collections of atoms connected by springs, offer an ideal balance of speed and reasonable accuracy for this task.[2]

Protocol 1.1: Monte Carlo Multiple Minimum (MCMM) Conformational Search

-

Input Structure Generation: A 2D representation of this compound is built and converted to a preliminary 3D structure using a molecular editor.

-

Force Field Selection: The choice of force field is critical. The MMFF94s force field is an excellent choice, as it is robustly parameterized for a wide variety of organic structures.

-

Search Execution: A Monte Carlo-based search is initiated.[1] This method involves randomly rotating torsion angles of rotatable bonds, followed by energy minimization of the resulting structure.[1][3] This process is repeated for thousands of steps to thoroughly sample the conformational space.

-

Conformer Collection & Filtering: All unique conformers within a defined energy window (e.g., 10 kcal/mol) of the identified global minimum are collected. Redundant structures are eliminated based on a root-mean-square deviation (RMSD) threshold. This yields a manageable set of candidate conformers for higher-level analysis.[4]

Caption: Workflow for the initial molecular mechanics-based conformational search.

Phase II: High-Fidelity Refinement with Quantum Mechanics

The conformers generated via molecular mechanics are approximations. To obtain accurate geometries and reliable relative energies, we must turn to quantum mechanics (QM), specifically Density Functional Theory (DFT).[5] DFT provides a much more rigorous description of the electronic structure, which governs the subtle energetic differences between conformers.[6][7]

Protocol 1.2: DFT Geometry Optimization and Frequency Analysis

-

Method Selection: The B3LYP functional combined with the 6-31G(d) basis set is a well-vetted, computationally efficient choice for geometry optimization of organic molecules.[6][8] This level of theory accurately captures molecular structures.

-

Geometry Optimization: Each unique conformer from the MM search is used as a starting point for a full geometry optimization at the B3LYP/6-31G(d) level. This process locates the nearest stationary point on the DFT potential energy surface.

-

Verification of Minima: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. This is a critical, self-validating step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further investigation.

-

Thermochemical Analysis: The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of relative Gibbs free energies (ΔG), which determine the equilibrium populations of conformers at a given temperature.

-

High-Accuracy Energy Calculation: To further refine the relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more flexible basis set, such as 6-311+G(d,p).[8] This approach, optimizing at a modest level and calculating final energies at a higher level, is a cost-effective strategy for achieving high accuracy.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sermn.uab.cat [sermn.uab.cat]

- 4. Conformer Search | Rowan Documentation [docs.rowansci.com]

- 5. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Screening of 7-Methylisochroman: A Strategic Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide

Abstract

This technical guide delineates a comprehensive, multi-tiered strategy for the preliminary in vitro cytotoxicity screening of 7-Methylisochroman, a novel heterocyclic compound of potential pharmacological interest. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond standard protocols to provide a deep-seated rationale for the experimental design, assay selection, and data interpretation. By integrating a panel of mechanistically distinct assays, this framework serves as a self-validating system to generate a robust preliminary toxicity profile, differentiate between cytotoxic and cytostatic effects, and elucidate the initial mode of cell death. This guide is structured to empower scientific teams to make informed go/no-go decisions and to strategically guide the subsequent development of this compound.

Strategic Imperative: The "Why" of Early Cytotoxicity Profiling

The isochroman scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, from antitumor to antimicrobial effects[1]. As a novel analogue, this compound represents an unexplored chemical entity that requires a rigorous and early assessment of its safety profile. Preliminary cytotoxicity screening is a critical inflection point in the drug discovery cascade.[2][3] It is not merely a checkbox exercise but a foundational study that provides the first glimpse into a compound's therapeutic window. An intelligently designed screen can distinguish between indiscriminate, off-target toxicity and desirable, targeted cell killing (e.g., in an oncology context), thereby saving invaluable time and resources by identifying non-viable candidates early.[2][4]

This guide proposes a logical, tiered workflow that begins with a broad assessment of metabolic viability and progressively narrows the focus to specific mechanisms of cell death, ensuring a cost-effective yet data-rich evaluation.

The Experimental Blueprint: A Multi-Assay, Tiered Approach

Relying on a single cytotoxicity assay is a scientifically tenuous approach, as different methods measure distinct cellular endpoints.[5] A robust screening paradigm leverages a panel of assays to build a composite and more reliable picture of a compound's cellular impact. Our proposed workflow is designed to maximize mechanistic insight from the initial screen.

Figure 1: A strategic workflow for the tiered cytotoxicity assessment of this compound.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating relevant and translatable data.[6] For a novel compound, a diverse panel is recommended to identify potential tissue-specific toxicities and to gauge selectivity.

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, p53 wild-type epithelial cancer cell line. It serves as a reliable workhorse for general cytotoxicity assessment.[7]

-

A549 (Human Lung Carcinoma): A commonly used model for lung cancer, representing another major epithelial cancer type.

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is crucial as it represents the liver, the primary site of drug metabolism.[8] Early signs of toxicity in HepG2 cells can be a red flag for potential drug-induced liver injury (DILI).

-

MRC-5 (Human Fetal Lung Fibroblast): Including a non-cancerous, normal cell line is essential for determining a compound's selectivity index (SI). High toxicity against cancer cells but low toxicity against normal cells is a highly desirable characteristic.

Dose-Response and Time-Course Design

Cytotoxicity is a function of both concentration and duration of exposure. A matrix experiment is therefore required.

-

Concentration Range: A semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is standard for capturing the full dose-response curve and accurately determining the IC50 value.[9]

-

Time Points: Assessing cytotoxicity at 24, 48, and 72 hours provides insight into the kinetics of the cellular response. Some compounds may induce rapid necrotic death, while others may trigger a slower, apoptotic program.

Core Experimental Protocols

The following protocols are grounded in established methodologies. Each experiment must include vehicle controls (e.g., 0.1% DMSO), untreated controls, and a positive control (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).

Tier 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable, metabolically active cells, the yellow tetrazolium salt MTT is reduced to an insoluble purple formazan, providing an indirect measure of cell number.[10][11]

Step-by-Step Protocol:

-

Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

-

Incubation: Incubate the plate for the specified time points (24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

-

Formazan Development: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking for 15 minutes.[10][11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][12]

Tier 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Perform steps 1-3 as in the MTT protocol, using a parallel plate.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[13]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm.[15] The amount of color formed is proportional to the amount of LDH released.[14]

Tier 3: Caspase-Glo® 3/7 Assay for Apoptosis Execution

Principle: Caspases-3 and -7 are the primary executioner caspases in the apoptotic cascade.[16] This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7. The cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[17]

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Perform steps 1-3 as in the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.

-

Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

-

Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 1 minute.

-

Incubation: Incubate the plate for 1-2 hours at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The "glow-type" signal is stable and proportional to the amount of active caspase-3/7.[17]

Data Analysis and Mechanistic Interpretation

Robust data analysis is key to extracting actionable insights.

IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit cell viability by 50%.[9]

-

Convert absorbance values from the MTT assay to percentage viability relative to the vehicle control (100% viability) and a background control (0% viability).

-

Plot percentage viability against the logarithm of the compound concentration.

-

Fit the data using a nonlinear regression model (four-parameter logistic function is standard) to calculate the IC50 value.[18][19] Software such as GraphPad Prism is ideal for this purpose.[20]

A Logic Framework for Interpretation

By integrating the data from all three assays, a preliminary mechanistic hypothesis can be formed.[21]

Figure 2: Logic diagram for interpreting multi-assay cytotoxicity data to infer the primary mode of action.

-

Apoptotic Profile: A dose-dependent decrease in MTT signal, a strong increase in Caspase-3/7 activity, and only a minimal increase in LDH release (typically at higher concentrations or later time points).

-

Necrotic Profile: A sharp decrease in MTT signal accompanied by a rapid and significant increase in LDH release, with little to no Caspase-3/7 activation.

-

Cytostatic Profile: A decrease in the MTT signal (indicating reduced metabolic activity/proliferation) without a significant increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting cell growth rather than actively killing the cells.[22]

Hypothetical Data Presentation & Interpretation

The following tables show a hypothetical dataset for this compound tested against the A549 lung cancer cell line at 48 hours.

Table 1: A549 Cell Viability (MTT Assay) - 48h

| Concentration (µM) | % Viability (Mean ± SD) |

|---|---|

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 3 | 78.6 ± 6.2 |

| 10 | 49.1 ± 4.8 |

| 30 | 15.3 ± 3.1 |

| 100 | 4.9 ± 1.5 |

Table 2: A549 Membrane Integrity (LDH Release) - 48h

| Concentration (µM) | % Cytotoxicity (vs. Max Lysis) |

|---|---|

| 0 (Vehicle) | 4.1 ± 1.1 |

| 1 | 5.3 ± 1.4 |

| 3 | 7.9 ± 2.0 |

| 10 | 14.5 ± 2.8 |

| 30 | 25.8 ± 4.2 |

| 100 | 45.7 ± 5.9 |

Table 3: A549 Apoptosis Induction (Caspase-3/7 Activity) - 48h

| Concentration (µM) | Fold Change in Luminescence |

|---|---|

| 0 (Vehicle) | 1.0 ± 0.1 |

| 1 | 1.8 ± 0.2 |

| 3 | 4.5 ± 0.5 |

| 10 | 12.1 ± 1.3 |

| 30 | 22.4 ± 2.5 |

| 100 | 18.2 ± 2.1 |

Interpretation of Hypothetical Data: The data indicates that this compound is cytotoxic to A549 cells with an IC50 of approximately 10 µM. The primary mechanism of cell death appears to be apoptosis, as evidenced by the potent, dose-dependent activation of caspase-3/7, which peaks around 30 µM. The LDH release is modest at the IC50 concentration, suggesting that membrane disruption is a secondary event. The slight decrease in caspase activity at 100 µM, coupled with a more significant increase in LDH release, may indicate a shift towards secondary necrosis after prolonged and overwhelming apoptotic signaling.

Conclusion and Strategic Next Steps

This guide provides a robust, logical, and mechanistically-driven framework for the initial cytotoxic evaluation of this compound. The tiered, multi-assay approach ensures that the data generated is not only a measure of if the compound is toxic but provides critical insights into how it mediates its effects.

Based on the outcomes of this preliminary screen, subsequent studies could include:

-

Selectivity Profiling: Expanding the panel of normal cell lines to calculate a more robust therapeutic index.

-

Mechanism of Action Studies: Investigating upstream apoptotic events (e.g., mitochondrial membrane potential, Annexin V staining) or cell cycle analysis.

-

Pharmacokinetic Profiling: If the in vitro profile is promising, ADME (Absorption, Distribution, Metabolism, and Excretion) studies would be the next logical step.

By adhering to this scientifically rigorous framework, research teams can confidently and efficiently characterize the cytotoxic potential of novel compounds, paving the way for the development of next-generation therapeutics.

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics, LLC. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health. [Link]

-

Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

ResearchGate. (2023). How to calculate IC50. ResearchGate. [Link]

-

Wikipedia. (n.d.). IC50. Wikimedia Foundation, Inc. [Link]

-

Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

-

Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

-

Sittampalam, G. S., et al. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Tulsyan, N., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Pratheeshkumar, P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

-

An, R., & Li, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

Springer Nature. (n.d.). Cytotoxicity Testing Using Cell Lines. Springer Nature. [Link]

-

Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

-

Dr. Saqib Ali Science Academy. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

-

Nelson Labs. (n.d.). Cytotoxicity Test. Sotera Health company. [Link]

-

My Easy Biochem. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

-

Lefranc, F. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-[(2R)-2-hydroxypropyl]-5-methyl-isochromen-1-one. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/7-hydroxy-3-(2R-2-hydroxypropyl_-5-methyl-isochromen-1-one]([Link]

-

Kuete, V., et al. (2014). Review of the chemistry and pharmacology of 7-Methyljugulone. DARU Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methylisoquinoline. PubChem. [Link]

-

Khan, I., et al. (2021). Research progress in biological activities of isochroman derivatives. Fitoterapia. [Link]

-

Zhang, Y., et al. (2019). (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one inhibited osteosarcoma growth by inducing apoptosis. Oncology Letters. [Link]

-

Global Substance Registration System. (2025). 4-METHYLISOCHROMAN. U.S. Department of Health & Human Services. [Link]

-

Zhang, Y., et al. (2018). Compounds from Dryopteris Fragrans (L.) Schott with Cytotoxic Activity. Molecules. [Link]

-

Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. [Link]

-

Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. [Link]

-

Seliem, I. A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity of 7b on MCF-7 and MDA-MB-231 cells using MTT assay. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methylcoumarin. PubChem. [Link]

Sources

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. kosheeka.com [kosheeka.com]

- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. mdpi.com [mdpi.com]

- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 18. Star Republic: Guide for Biologists [sciencegateway.org]

- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. blog.cellsignal.com [blog.cellsignal.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

7-Methylisochroman synthesis protocol for laboratory scale

An Application Note and Protocol for the Laboratory-Scale Synthesis of 7-Methylisochroman

Abstract: This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and materials science. The described method utilizes a Prins-type cyclization reaction, offering a reliable and efficient route from commercially available starting materials. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data.

Introduction and Significance

Isochroman derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their utility spans from acting as intermediates in the synthesis of complex alkaloids to exhibiting intrinsic biological activities, including anticancer and antimicrobial properties. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecular architectures.

The synthesis of isochromans can be approached through various strategies, including the reduction of isocoumarins, intramolecular Williamson ether synthesis, or acid-catalyzed cyclization of appropriate β-phenethyl alcohols. The protocol detailed herein employs an efficient and straightforward acid-catalyzed cyclization of a styryl carbinol intermediate, which is formed in situ. This method is advantageous due to its operational simplicity and the use of readily available reagents.

Reaction Mechanism and Strategy

The synthesis of this compound is achieved via a one-pot reaction involving the acid-catalyzed reaction of m-cresol with an α,β-unsaturated aldehyde, such as crotonaldehyde. This transformation proceeds through a cascade of reactions, which can be understood as an initial electrophilic aromatic substitution followed by an intramolecular cyclization.

The reaction is initiated by the protonation of the aldehyde, which activates it as an electrophile. The electron-rich aromatic ring of m-cresol then attacks the activated aldehyde in a Friedel-Crafts-type alkylation. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbocation generated on the side chain, leading to the formation of the isochroman ring system.

Below is a diagram illustrating the proposed reaction workflow:

Caption: A high-level overview of the experimental workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| m-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| Crotonaldehyde | C₄H₆O | 70.09 | ≥99.5% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated solution | Fisher Scientific |

| Brine | NaCl | 58.44 | Saturated solution | Fisher Scientific |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥97% | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is designed for a synthesis scale yielding approximately 1-2 grams of this compound.

Step 1: Reaction Setup

-

To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add m-cresol (5.41 g, 50 mmol).

-

Add anhydrous toluene (100 mL) to the flask to dissolve the m-cresol.

-

Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq.) to the solution.

-

In a separate beaker, dissolve crotonaldehyde (3.50 g, 50 mmol) in toluene (20 mL).

-

Set up the flask for reflux with a Dean-Stark trap and a condenser. Ensure all glass joints are properly sealed.

-

Begin stirring the solution in the reaction flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.

-

Once the mixture is refluxing and water begins to collect in the Dean-Stark trap, add the crotonaldehyde solution dropwise over a period of 30 minutes using an addition funnel.

-

Continue to heat the reaction at reflux for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material, m-cresol, should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 3: Work-up and Extraction

-

After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M Sodium hydroxide solution (2 x 50 mL) to remove unreacted cresol and the acid catalyst.

-

Saturated sodium bicarbonate solution (1 x 50 mL).

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

Step 4: Purification

-

Purify the crude oil by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (it can be pre-adsorbed onto a small amount of silica gel for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 6.95 (d, J = 7.6 Hz, 1H), 6.80 (s, 1H), 6.75 (d, J = 7.6 Hz, 1H), 4.75 (s, 2H), 3.90 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 5.6 Hz, 2H), 2.25 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 152.0, 136.5, 130.0, 127.0, 125.5, 121.0, 68.0, 65.0, 29.0, 21.0.

-

IR (neat, cm⁻¹): 3050, 2920, 2850, 1610, 1500, 1240, 1050.

-

Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 133, 115, 91.

Safety and Handling

-

General Precautions: This procedure must be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

-